2-(2,6-Dimethylphenoxy)ethane-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,6-Dimethylphenoxy)ethane-1-thiol is an organic compound with the molecular formula C10H14OS and a molecular weight of 182.28 g/mol . This compound is characterized by the presence of a thiol group (-SH) attached to an ethane chain, which is further connected to a dimethylphenoxy group. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dimethylphenoxy)ethane-1-thiol typically involves the reaction of 2,6-dimethylphenol with ethylene oxide to form 2-(2,6-dimethylphenoxy)ethanol. This intermediate is then treated with thiolating agents such as thiourea or hydrogen sulfide under acidic or basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dimethylphenoxy)ethane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted thiol derivatives.
Scientific Research Applications
2-(2,6-Dimethylphenoxy)ethane-1-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of thiol-based redox reactions and enzyme mechanisms.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,6-Dimethylphenoxy)ethane-1-thiol involves its thiol group, which can interact with various molecular targets. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. This interaction can modulate enzyme activity, signal transduction pathways, and redox homeostasis .
Comparison with Similar Compounds
Similar Compounds
2-(2,6-Dimethylphenoxy)ethanol: Similar structure but lacks the thiol group.
2-(2,6-Dimethylphenoxy)ethane-1-amine: Contains an amine group instead of a thiol group.
2-(2,6-Dimethylphenoxy)ethane-1-sulfonic acid: Contains a sulfonic acid group instead of a thiol group.
Uniqueness
2-(2,6-Dimethylphenoxy)ethane-1-thiol is unique due to its thiol group, which imparts distinct chemical reactivity and biological activity. This makes it valuable in various applications, particularly in redox chemistry and protein modification studies .
Properties
Molecular Formula |
C10H14OS |
---|---|
Molecular Weight |
182.28 g/mol |
IUPAC Name |
2-(2,6-dimethylphenoxy)ethanethiol |
InChI |
InChI=1S/C10H14OS/c1-8-4-3-5-9(2)10(8)11-6-7-12/h3-5,12H,6-7H2,1-2H3 |
InChI Key |
KAOZNHJSLBFKBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCCS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.